molecular formula C12H24 B086833 Heptane, 2,2,6,6-tetramethyl-4-methylene- CAS No. 141-70-8

Heptane, 2,2,6,6-tetramethyl-4-methylene-

Cat. No. B086833
CAS RN: 141-70-8
M. Wt: 168.32 g/mol
InChI Key: TUFZRYOCZCLYJO-UHFFFAOYSA-N
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Description

Heptane, 2,2,6,6-tetramethyl-4-methylene- is a chemical compound with the molecular formula C12H24 . It is also known by other names such as 4,4-Dimethyl-2-neopentyl-1-pentene and 2-(2,2-dimethylpropyl)-4,4-dimethylpent-1-ene .


Molecular Structure Analysis

The molecular structure of Heptane, 2,2,6,6-tetramethyl-4-methylene- can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is TUFZRYOCZCLYJO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Heptane, 2,2,6,6-tetramethyl-4-methylene- has a molecular weight of 168.3190 . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

  • Synthesis of Acenes : The tetraene 7,7-dimethoxy-2,3,5,6-tetramethylenebicyclo[2.2.1]heptane is used in the synthesis of long acenes protected by a carbonyl bridge, indicating its application in organic synthesis and materials science (Levet et al., 2020).

  • Organometallic Chemistry : The compound reacts with iron carbonyls to form complexes, demonstrating its relevance in organometallic chemistry (Meier et al., 1980).

  • Enzyme-Catalyzed Asymmetric Synthesis : It is used in enzyme-catalyzed asymmetric synthesis and resolution of racemic spiro[3.3]heptane derivatives, showcasing its application in asymmetric synthesis and chiral chemistry (Naemura & Furutani, 1990).

  • Formation and Study of Tetrathianes : The compound is involved in the formation of tetrathianes and their study, which is significant in the field of sulfur chemistry (Ishii et al., 2000).

  • Catalytic Reactions : Used in the study of alkane rearrangement pathways on tellurium-based catalysts, it has implications in catalysis and reaction mechanism studies (Iglesia, 1990).

  • Base-Induced Cleavage Reactions : The compound undergoes base-induced β-elimination, relevant to organic reaction mechanisms (Lautens & Ma, 1996).

  • Solubility Studies : Its derivatives' solubilities in various solvents have been studied, indicating its application in physical chemistry and solvent-solute interactions (Wang et al., 2004).

  • Densities and Viscosities : Studies on the densities, viscosities, and refractive indices of its mixtures with other compounds at various temperatures provide insights into its physical properties and potential applications in materials science (Comelli et al., 2002).

  • Dehydrocyclization Studies : Used in tracer studies of n-heptane dehydrocyclization, it contributes to the understanding of catalytic processes and reaction mechanisms (Davis, 1973).

  • Polymerization Mechanisms : It is used in the study of polymerization mechanisms, particularly in the context of methyl substituted oxabicyclo[2.2.1]-heptanes, relevant for polymer science and engineering (Kops & Spanggaard, 1972).

properties

IUPAC Name

2,2,6,6-tetramethyl-4-methylideneheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24/c1-10(8-11(2,3)4)9-12(5,6)7/h1,8-9H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFZRYOCZCLYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059708
Record name Heptane, 2,2,6,6-tetramethyl-4-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptane, 2,2,6,6-tetramethyl-4-methylene-

CAS RN

141-70-8
Record name 2,2,6,6-Tetramethyl-4-methyleneheptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptane, 2,2,6,6-tetramethyl-4-methylene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane, 2,2,6,6-tetramethyl-4-methylene-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptane, 2,2,6,6-tetramethyl-4-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,2-dimethylpropyl)-4,4-dimethylpent-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.997
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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The ratio between dineopentyl ketone and the cyclopropane derivative in this case was 2.26 g/g.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
A Cellini, G Buriani, I Donati, L Rocchi… - … on Bacterial Canker of …, 2015 - actahort.org
A wide range of volatile organic compounds (VOCs) is released during plant-pathogen interactions both by the pathogens and the hosts. Some of these VOCs may have an effect on …
Number of citations: 6 www.actahort.org
W Raza, X Mei, Z Wei, N Ling, J Yuan, J Wang… - Science of the Total …, 2017 - Elsevier
The complexity of soil processes involved in the production, consumption and accumulation of volatile organic compounds (VOCs) makes hard to access the overall dynamics of VOCs …
Number of citations: 29 www.sciencedirect.com
J Zeaiter, MN Ahmad, D Rooney, B Samneh… - Energy Conversion and …, 2015 - Elsevier
An automated solar reactor system was designed and built to carry out catalytic pyrolysis of scrap rubber tires at 550 C. To maximize solar energy concentration, a two degrees-of-…
Number of citations: 61 www.sciencedirect.com
N Nasseh, AH Panahi, M Esmati, N Daglioglu… - Journal of Molecular …, 2020 - Elsevier
A novel FeNi 3 /SiO 2 /ZnO magnetic nano-composite was synthesized for the first time and characterized by means of the X-Ray diffraction (XRD), diffuse reflectance spectroscopy (DRS…
Number of citations: 62 www.sciencedirect.com
A Santhoshkumar, R Anand - Advances in eco-fuels for a sustainable …, 2019 - Elsevier
Environmental hazardous waste engine oil (WEO) is utilized to derive eco-fuel to fulfill the global energy demand. Microwave-assisted pyrolysis (MAP) is an energy-efficient, ecofriendly …
Number of citations: 9 www.sciencedirect.com
X Li, P Garbeva, X Liu… - Environmental …, 2020 - Wiley Online Library
Competition is a major type of interaction between fungi and bacteria in soil and is also an important factor in suppression of plant diseases caused by soil‐borne fungal pathogens. …
SE Khabbaz, L Zhang, LA Cáceres… - Annals of Applied …, 2015 - Wiley Online Library
Novel strains of rhizobacteria, Pseudomonas fluorescens Pf 9A‐14, Pseudomonas sp. Psp. 8D‐45 and Bacillus subtilis Bs 8B‐1, showed broad‐spectrum antagonistic activity and …
Number of citations: 103 onlinelibrary.wiley.com
N Rice, LLP Mazie - 2006 - rucore.libraries.rutgers.edu
The ExxonMobil Corporation’s Bayway and Bayonne refineries have been in operation for over 100 years. The Bayway Refinery is located in Linden, NJ in an area that previously …
Number of citations: 2 rucore.libraries.rutgers.edu
C Cannilla, G Bonura, L Frusteri, F Frusteri - Open Chemistry, 2014 - degruyter.com
In this work the etherification reaction of glycerol with isobutene (IB) and tert-butyl alcohol (TBA) has been studied with the aim of preparing mixtures with high content of poly-substituted …
Number of citations: 19 www.degruyter.com
N Nasseh, B Barikbin, L Taghavi - Environmental Technology & Innovation, 2020 - Elsevier
In this study, the FeNi 3 /SiO 2 /CuS was initially synthesized and characterized using XRD, FTIR, DRS, BET, EDX, VSM, TEM, FESEM and TGA. Then, its efficacy was investigated in the …
Number of citations: 37 www.sciencedirect.com

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